molecular formula C17H13NO5 B12902319 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid CAS No. 192509-73-2

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid

Cat. No.: B12902319
CAS No.: 192509-73-2
M. Wt: 311.29 g/mol
InChI Key: DOAWQJALJQZTAW-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with 2-hydroxybenzoic acid under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid can be compared with similar compounds such as:

Properties

CAS No.

192509-73-2

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)oxybenzoic acid

InChI

InChI=1S/C17H13NO5/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22)

InChI Key

DOAWQJALJQZTAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

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